molecular formula C15H26N4O3S B14478590 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- CAS No. 65166-59-8

2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)-

Cat. No.: B14478590
CAS No.: 65166-59-8
M. Wt: 342.5 g/mol
InChI Key: RQRVKWAPHOUZJK-AKABHXMESA-N
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Description

2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- is a compound that belongs to the thiazolidine family, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- typically involves the reaction of L-cysteine with an aldehyde under physiological conditions. This reaction forms a thiazolidine ring through a click-type reaction that is efficient and stable . The reaction does not require any catalyst and can be performed under mild conditions, making it suitable for large-scale production.

Industrial Production Methods

Industrial production of thiazolidine derivatives often employs green chemistry principles to enhance selectivity, purity, and yield. Methods such as multicomponent reactions, click reactions, and nano-catalysis are commonly used to improve the efficiency and environmental friendliness of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under mild conditions to preserve the integrity of the thiazolidine ring .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .

Scientific Research Applications

2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the thiazolidine ring enhances its binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- include other thiazolidine derivatives and cyclic peptides such as:

  • Thiazolidine-4-one
  • Thiazolidine-2,4-dione
  • Cyclo-(tyrosylprolyl)
  • Cyclo-(prolyl-leucyl)

Uniqueness

What sets 2-Thiazolidinecarboxamide, 3-(N-L-prolyl-L-leucyl)- apart from these similar compounds is its unique combination of the thiazolidine ring with the prolyl-leucyl peptide sequence. This combination enhances its biological activity and selectivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

65166-59-8

Molecular Formula

C15H26N4O3S

Molecular Weight

342.5 g/mol

IUPAC Name

3-[(2S)-4-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]-1,3-thiazolidine-2-carboxamide

InChI

InChI=1S/C15H26N4O3S/c1-9(2)8-11(18-13(21)10-4-3-5-17-10)14(22)19-6-7-23-15(19)12(16)20/h9-11,15,17H,3-8H2,1-2H3,(H2,16,20)(H,18,21)/t10-,11-,15?/m0/s1

InChI Key

RQRVKWAPHOUZJK-AKABHXMESA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCSC1C(=O)N)NC(=O)[C@@H]2CCCN2

Canonical SMILES

CC(C)CC(C(=O)N1CCSC1C(=O)N)NC(=O)C2CCCN2

Origin of Product

United States

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